molecular formula C21H28N4O3S B2491791 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 1049445-01-3

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2491791
CAS No.: 1049445-01-3
M. Wt: 416.54
InChI Key: WTGORQKZYKYMAR-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with the benzamide intermediate.

    Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interaction with neurotransmitter receptors, particularly dopamine receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in drug discovery research.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, primarily dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that alter receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide analogs: These compounds share a similar core structure but differ in the substituents attached to the piperazine ring or the benzamide moiety.

    Dopamine receptor ligands: Compounds such as pramipexole and ropinirole, which also target dopamine receptors, but may have different pharmacokinetic and pharmacodynamic profiles.

Uniqueness

This compound is unique due to its specific structural features that confer high affinity and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in the study of receptor function and a potential candidate for the development of targeted therapies for neurological disorders.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGORQKZYKYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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